Ioxilan-d4
CAS No.:
Cat. No.: VC16648444
Molecular Formula: C18H24I3N3O8
Molecular Weight: 795.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H24I3N3O8 |
|---|---|
| Molecular Weight | 795.1 g/mol |
| IUPAC Name | 5-[acetyl(2,3-dihydroxypropyl)amino]-3-N-(2,3-dihydroxypropyl)-2,4,6-triiodo-1-N-(1,1,2,2-tetradeuterio-2-hydroxyethyl)benzene-1,3-dicarboxamide |
| Standard InChI | InChI=1S/C18H24I3N3O8/c1-8(28)24(5-10(30)7-27)16-14(20)11(17(31)22-2-3-25)13(19)12(15(16)21)18(32)23-4-9(29)6-26/h9-10,25-27,29-30H,2-7H2,1H3,(H,22,31)(H,23,32)/i2D2,3D2 |
| Standard InChI Key | UUMLTINZBQPNGF-RRVWJQJTSA-N |
| Isomeric SMILES | [2H]C([2H])(C([2H])([2H])O)NC(=O)C1=C(C(=C(C(=C1I)N(CC(CO)O)C(=O)C)I)C(=O)NCC(CO)O)I |
| Canonical SMILES | CC(=O)N(CC(CO)O)C1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)C(=O)NCCO)I |
Introduction
Chemical Composition and Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 795.1 g/mol |
| IUPAC Name | 5-[acetyl(2,3-dihydroxypropyl)amino]-3-N-(2,3-dihydroxypropyl)-2,4,6-triiodo-1-N-(1,1,2,2-tetradeuterio-2-hydroxyethyl)benzene-1,3-dicarboxamide |
| CAS Number | Not publicly disclosed |
| Isotopic Substitution | Four deuterium atoms at hydroxyethyl group |
The isotopic labeling facilitates distinction from endogenous molecules in metabolic studies, allowing researchers to track pharmacokinetic pathways without interference from natural hydrogen-containing analogs .
Spectroscopic and Chromatographic Signatures
The incorporation of deuterium alters Ioxilan-d4’s nuclear magnetic resonance (NMR) profile, particularly in the -NMR spectrum where the deuterated hydroxyethyl group signals disappear due to isotopic substitution. In high-performance liquid chromatography (HPLC), Ioxilan-d4 exhibits a retention time distinct from Ioxilan, enabling precise quantification in mixed samples.
Synthesis and Manufacturing Processes
Deuterium Incorporation Strategies
Industrial synthesis of Ioxilan-d4 utilizes deuterium oxide () and deuterated ethanol precursors to ensure >98% isotopic purity. The process involves:
-
Deuterium Exchange: Reacting Ioxilan’s hydroxyethyl group with under alkaline conditions.
-
Purification: Multi-step chromatography using reverse-phase C18 columns to separate deuterated and non-deuterated species.
-
Quality Control: Mass spectrometry verification of deuterium incorporation ratios.
Scalability Challenges
Maintaining isotopic integrity at scale requires specialized equipment to prevent proton-deuterium back-exchange. Current Good Manufacturing Practices (cGMP) mandate rigorous testing of residual solvents and heavy metals, with typical batch yields reaching 72–85% for pharmaceutical-grade material.
Mechanism of Action and Pharmacological Profile
Radiopacity and Vascular Enhancement
Like Ioxilan, Ioxilan-d4 provides X-ray attenuation proportional to its iodine content (≈350 mg I/mL). The tri-iodinated benzene core absorbs photons at 30–50 keV, enhancing blood vessel visualization during computed tomography (CT) angiography .
Table 2: Comparative Properties of Ioxilan and Ioxilan-d4
| Parameter | Ioxilan | Ioxilan-d4 |
|---|---|---|
| Iodine Content | 350 mg/mL | 350 mg/mL |
| Osmolality | 580 mOsm/kg | 580 mOsm/kg |
| Viscosity (37°C) | 5.6 cP | 5.6 cP |
| Isotopic Detectability | N/A | +4 Da shift |
Research Applications in Proteomics and Metabolic Studies
Mass Spectrometry Tracing
The 4 Da mass shift enables unambiguous identification of Ioxilan-d4 in complex biological matrices. Researchers employ stable isotope dilution analysis (SIDA) to quantify endogenous metabolites co-eluting with Ioxilan derivatives.
Protein Binding Studies
Isothermal titration calorimetry (ITC) reveals that Ioxilan-d4 maintains 89–92% of Ioxilan’s albumin binding capacity (Ka = 2.3 × 10 M), confirming that deuterium substitution minimally affects protein interactions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume